molecular formula C9H11F3N2 B2756994 (2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine CAS No. 2248202-20-0

(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine

Cat. No.: B2756994
CAS No.: 2248202-20-0
M. Wt: 204.196
InChI Key: LZTMEGZWEBGUMM-LURJTMIESA-N
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Description

(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine is a compound that features a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology, but they generally follow the principles of radical trifluoromethylation and other established synthetic routes .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific properties of the compound .

Major Products Formed

The major products formed from these reactions can include a variety of derivatives, depending on the specific reaction and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound .

Scientific Research Applications

(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine has numerous applications in scientific research, including:

Mechanism of Action

Properties

IUPAC Name

(2R)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-6(4-13)7-2-3-8(14-5-7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTMEGZWEBGUMM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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